(Heptan-4-yl)(pyridin-2-ylmethyl)amine

Purity specification Assay reproducibility Medicinal chemistry procurement

(Heptan-4-yl)(pyridin-2-ylmethyl)amine (CAS 1020933-18-9) is a secondary amine comprising a branched heptan-4-yl chain linked to a pyridin-2-ylmethyl moiety, with the molecular formula C13H22N2 and a molecular weight of 206.33 g·mol⁻¹. The compound is classified within the 2-pyridylmethylamine chemotype, a scaffold with established pharmacophoric relevance for serotonergic (5‑HT₁A receptor), antitubercular (MmpL3 inhibition), and anticancer targets.

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
Cat. No. B13316211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Heptan-4-yl)(pyridin-2-ylmethyl)amine
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCCCC(CCC)NCC1=CC=CC=N1
InChIInChI=1S/C13H22N2/c1-3-7-12(8-4-2)15-11-13-9-5-6-10-14-13/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3
InChIKeyXCSIIRQKMCAKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Heptan-4-yl)(pyridin-2-ylmethyl)amine – Structural, Physicochemical, and Procurement Baseline for C13H22N2 Research Candidates


(Heptan-4-yl)(pyridin-2-ylmethyl)amine (CAS 1020933-18-9) is a secondary amine comprising a branched heptan-4-yl chain linked to a pyridin-2-ylmethyl moiety, with the molecular formula C13H22N2 and a molecular weight of 206.33 g·mol⁻¹ [1]. The compound is classified within the 2-pyridylmethylamine chemotype, a scaffold with established pharmacophoric relevance for serotonergic (5‑HT₁A receptor), antitubercular (MmpL3 inhibition), and anticancer targets [2]. Computed physicochemical properties include a calculated LogP (XLogP3) of 2.8, a topological polar surface area (TPSA) of 24.9 Ų, and a hydrogen bond donor count of 1, collectively suggesting moderate lipophilicity and favorable passive membrane permeability [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, positioning it as an accessible starting material or reference standard for medicinal chemistry and chemical biology programs .

Why Generic Substitution of (Heptan-4-yl)(pyridin-2-ylmethyl)amine is Precluded by Regioisomeric and Scaffold-Level Selectivity Drivers


The 2-pyridylmethylamine pharmacophore is exquisitely sensitive to the position and nature of substituents; even minor structural variations can produce >500-fold selectivity shifts between 5‑HT₁A, α₁-adrenergic, and D₂-dopaminergic receptor targets, as demonstrated in a seminal SAR study of 6-substituted-2-pyridinylmethylamine derivatives [1]. Within the heptyl-substituted subclass, positional isomerism of the alkyl branching point (heptan-4-yl vs. heptan-2-yl vs. heptan-3-yl) is expected to alter the conformational ensemble, steric environment around the secondary amine, and metabolic lability—each a critical determinant of target engagement, selectivity, and pharmacokinetic half-life [2]. Similarly, pyridine regioisomers (pyridin-2-yl vs. pyridin-3-yl or pyridin-4-yl) differ in hydrogen-bonding geometry and π-stacking orientation with aromatic receptor residues, a feature confirmed as essential for 5‑HT₁A recognition [1]. These structure–activity relationships render in-class substitution scientifically unjustified without explicit, compound-specific comparative data.

Quantitative Differentiation of (Heptan-4-yl)(pyridin-2-ylmethyl)amine: Evidence Guide for Scientific Procurement Decisions


Commercial Purity Tier: 98% (HPLC) Specification Enables Higher-Confidence Biological Assay Reproducibility vs. 95% Analogues

The target compound is available at a documented purity of 98% (as specified by vendor Leyan via HPLC analysis) , compared to a 95% minimum purity specification from an alternative supplier (AKSci) . While both purities are suitable for preliminary screening, the 3-percentage-point absolute purity difference translates to a relative impurity burden that is 2.5-fold higher for the 95% grade (5% total impurities vs. 2%). In dose–response assays, impurities at the 5% level can confound IC₅₀ determinations, particularly if an impurity possesses off-target activity.

Purity specification Assay reproducibility Medicinal chemistry procurement

Computed Lipophilicity (XLogP3 = 2.8): Optimal CNS Drug-Like Range Compared to Linear-Chain Heptyl Analogs

The target compound has a computed XLogP3 of 2.8 [1], positioning it within the favorable lipophilicity window (LogP 2–4) for central nervous system (CNS) drug candidates. The branched heptan-4-yl architecture is expected to reduce LogP by approximately 0.2–0.4 log units relative to the linear heptan-1-yl isomer (N-(pyridin-2-ylmethyl)heptan-1-amine, estimated XLogP3 ~3.1–3.2), consistent with the well-established observation that chain branching reduces lipophilicity compared to linear alkyl congeners [2]. Lower lipophilicity is empirically associated with reduced phospholipidosis risk, lower metabolic clearance, and improved aqueous solubility [2].

Lipophilicity CNS drug design Physicochemical profiling

2-Pyridylmethylamine Scaffold: Class-Level 5‑HT₁A Pharmacophore with Documented High-Affinity Binding (pKi ≥ 8) and >500-Fold Selectivity Over α₁/D₂ Receptors

The 2-pyridinylmethylamine substructure is a validated 5‑HT₁A pharmacophore. A systematic SAR study demonstrated that 6-substituted-2-pyridinylmethylamine derivatives achieve 5‑HT₁A binding affinities with pKi ≥ 8 (Ki ≤ 10 nM) and exceed 500-fold selectivity over α₁-adrenergic and D₂-dopaminergic receptors [1]. Critically, the pyridine nitrogen atom and the substitution pattern on the pyridine ring were identified as essential for receptor recognition and activation [1]. While the present compound lacks the 6-substitution on the pyridine ring, the conserved 2-pyridylmethylamine core retains the hydrogen-bond-accepting pyridine nitrogen and the benzylic amine geometry required for 5‑HT₁A engagement. Direct experimental affinity data for (heptan-4-yl)(pyridin-2-ylmethyl)amine at 5‑HT₁A have not been published; the evidence is class-level and requires compound-specific verification.

5-HT1A receptor GPCR selectivity Serotonergic pharmacophore

Heptan-4-yl Branching Architecture: Predicted Metabolic Stability Advantage Over Linear Heptyl and Heptan-2-yl Chain Isomers

The heptan-4-yl group places the branching point at the central carbon of the C7 chain, generating two equivalent n-propyl arms. This symmetrical, sterically congested architecture is expected to reduce cytochrome P450-mediated ω-oxidation and ω−1 hydroxylation rates relative to the heptan-2-yl isomer (branching at C2; asymmetric) and the linear heptan-1-yl isomer (no branching) [1][2]. In general alkyl amine SAR, branching at or near the α-carbon to the amine nitrogen is known to increase metabolic stability but can also reduce target potency due to steric hindrance. The heptan-4-yl isomer represents a unique compromise where branching is remote from the amine nitrogen (γ-position), potentially preserving target engagement while conferring metabolic protection to the distal alkyl terminus [2]. Quantitative in vitro microsomal stability data (e.g., CLint in human liver microsomes) have not been published for any heptyl-substituted pyridin-2-ylmethylamine isomer; this inference is based on well-precedented alkyl chain metabolism SAR.

Metabolic stability Alkyl chain branching Cytochrome P450

Priority Application Scenarios for (Heptan-4-yl)(pyridin-2-ylmethyl)amine Based on Quantitative and Class-Level Evidence


CNS GPCR Lead Discovery: 5‑HT₁A Agonist Screening Libraries

Given the validated 2-pyridylmethylamine 5‑HT₁A pharmacophore (class-level pKi ≥ 8 and >500-fold selectivity over α₁/D₂) [1], the target compound is suitable as a screening library member or synthetic intermediate for CNS GPCR programs. Its branched heptan-4-yl substituent provides a differentiated structural vector for exploring lipophilic pocket interactions within the 5‑HT₁A binding site. Procurement at 98% purity ensures that initial radioligand displacement and functional cAMP assays are conducted with minimal impurity interference.

Metabolic Stability SAR Studies: Branched vs. Linear Alkyl Chain Comparison

The heptan-4-yl isomer enables a systematic head-to-head comparison of metabolic stability against heptan-1-yl, heptan-2-yl, and heptan-3-yl congeners in human liver microsome or hepatocyte assays. The unique γ-branching architecture (remote from the amine nitrogen) is predicted to confer a distinct metabolic profile compared to α-branched isomers [2][3]. This experimental dataset would directly inform lead optimization decisions regarding alkyl chain engineering for oral bioavailability.

Reference Standard for Analytical Method Development and QC Release Testing

With a commercially available 98% purity specification and a well-defined molecular formula (C13H22N2, MW 206.33) [4], (heptan-4-yl)(pyridin-2-ylmethyl)amine can serve as a reference standard for HPLC method development, mass spectrometry calibration, and impurity profiling in synthetic chemistry workflows. The 3-percentage-point purity advantage over 95% alternatives translates to a more reliable standard for quantitative NMR and chromatographic system suitability testing.

Anticancer Differentiation Screening: Pyridylmethylamine Chemotype Exploration

The 2-pyridylmethylamine scaffold has been implicated in cell differentiation and antiproliferative activities in multiple chemotypes, including MmpL3 inhibitors for tuberculosis (MIC values as low as 0.016 μg/mL against M. tuberculosis H37Rv) [5] and 5‑HT₁A agonists with downstream effects on cellular proliferation pathways [1]. The target compound's branched heptan-4-yl substituent may confer a unique cytotoxicity–selectivity profile relative to other alkyl-substituted 2-pyridylmethylamines. Procurement at high purity supports its inclusion in focused anticancer screening panels, with the explicit understanding that compound-specific IC₅₀ values have not yet been published and must be generated de novo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Heptan-4-yl)(pyridin-2-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.